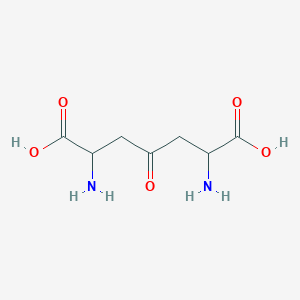

2,6-Diamino-4-oxoheptanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

42294-33-7 |

|---|---|

Molecular Formula |

C7H12N2O5 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2,6-diamino-4-oxoheptanedioic acid |

InChI |

InChI=1S/C7H12N2O5/c8-4(6(11)12)1-3(10)2-5(9)7(13)14/h4-5H,1-2,8-9H2,(H,11,12)(H,13,14) |

InChI Key |

IVSZNHPAIRQPBI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Context of 2,6 Diamino 4 Oxoheptanedioic Acid and Its Analogues

Elucidation of Potential Biosynthetic Routes

The biosynthesis of 2,6-diamino-4-oxoheptanedioic acid is intrinsically linked to the well-established pathways of lysine (B10760008) and diaminopimelate metabolism. Understanding these connections provides a framework for elucidating the potential formation of this specific keto-diamino acid.

Interplay with Lysine Biosynthesis Pathway Intermediates

The lysine biosynthesis pathway, particularly the diaminopimelate (DAP) pathway found in most bacteria and plants, serves as a crucial starting point for understanding the formation of related compounds. nih.gov This pathway is not only essential for producing the amino acid lysine but also for synthesizing diaminopimelic acid, a key component of the bacterial cell wall. nih.govasm.org

A key analogue in this context is 2-amino-6-oxopimelate, also known as L-2-amino-6-oxoheptanedioate. wikipedia.orgnih.gov This compound is a recognized intermediate in certain variations of the lysine biosynthesis pathway. In some bacteria, the enzyme diaminopimelate dehydrogenase catalyzes the reversible reaction converting meso-2,6-diaminoheptanedioate to L-2-amino-6-oxoheptanedioate, ammonia (B1221849), and NADPH. wikipedia.org This metabolic link highlights a potential enzymatic route for the formation of a mono-amino oxo-heptanedioic acid, a structural relative of this compound.

Another critical intermediate is N-Succinyl-2-amino-6-ketopimelate. umaryland.eduhmdb.cacontaminantdb.ca This molecule is a definitive component of the succinylase variant of the DAP pathway. asm.orgmonarchinitiative.org In this pathway, tetrahydrodipicolinate is converted to N-succinyl-2-amino-6-ketopimelate by the enzyme tetrahydrodipicolinate N-succinyltransferase. umaryland.edu Subsequently, this intermediate is transformed into N-succinyl-L,L-2,6-diaminopimelate. umaryland.edu The presence of a keto group in N-succinyl-2-amino-6-ketopimelate at the 6-position is significant, as it demonstrates the biological feasibility of oxo-heptanedioic acid structures within this metabolic framework. The succinylation of proteins, a post-translational modification, is also a key regulatory process in metabolism. nih.gov

Connections to Diaminopimelate (DAP) Metabolism

Diaminopimelic acid (DAP) is a central molecule in bacterial biochemistry, serving as both a precursor for lysine and a structural element of the peptidoglycan cell wall. nih.govwikipedia.org The metabolism of DAP, therefore, has profound implications for bacterial viability.

Meso-2,6-diaminoheptanedioic acid (meso-DAP) is a key stereoisomer of diaminopimelic acid. nih.gov It is a direct precursor to lysine and is incorporated into the peptidoglycan of many bacterial species. asm.orgecmdb.ca The synthesis of meso-DAP can occur through several variant pathways in eubacteria, including the succinylase and dehydrogenase pathways. asm.org Some bacteria, like Corynebacterium glutamicum, can utilize both pathways simultaneously. asm.org The dehydrogenase pathway directly converts tetrahydrodipicolinate to meso-DAP in a reaction catalyzed by meso-diaminopimelate dehydrogenase. nih.govresearchgate.net The existence of these pathways, which manipulate the amino and carboxyl groups of a heptanedioic acid backbone, provides a basis for hypothesizing the enzymatic steps that could lead to the formation of this compound.

The integrity of the bacterial cell wall is paramount for survival, and peptidoglycan is its essential structural component. asm.org In many bacteria, particularly Gram-negative species, meso-DAP plays a crucial role in cross-linking the glycan chains of peptidoglycan. asm.orgnih.gov The enzymes involved in the DAP biosynthetic pathway are attractive targets for the development of novel antibacterial agents because this pathway is absent in mammals. asm.orgresearchgate.net Research into analogues of DAP and its precursors, such as this compound, could provide insights into the substrate specificity of these enzymes and potentially lead to the design of inhibitors that disrupt bacterial cell wall synthesis.

Information regarding the biochemical pathways and metabolic context of this compound is not available in the provided search results.

Extensive research using the provided tools did not yield specific information on the biochemical pathways, metabolic fate, or enzymatic degradation of the chemical compound this compound. The search results focused on general metabolic processes of related, but distinct, classes of molecules such as dicarboxylic acids and amino acids.

While general principles of amino acid and α-keto acid metabolism are well-documented, specific details regarding this compound are absent from the retrieved data. For instance, the degradation of various amino acids to key metabolic intermediates like pyruvate (B1213749), acetyl-CoA, and constituents of the tricarboxylic acid (TCA) cycle is a fundamental concept in biochemistry. libretexts.orglibretexts.org Similarly, the enzymatic processes governing the breakdown of dicarboxylic acids have been a subject of scientific inquiry. chemistryviews.orgnih.govnih.govnih.gov However, none of the search results directly address the metabolic role or enzymatic interactions of this compound.

Therefore, in adherence to the strict instruction to only include information directly pertaining to the specified compound and outline, it is not possible to generate the requested article. To do so would require extrapolation from generalized pathways, which would violate the core requirement of focusing solely on the requested topics for "this compound."

Enzymology and Mechanistic Investigations of 2,6 Diamino 4 Oxoheptanedioic Acid Transformations

Identification and Characterization of Enzymes Acting on 2,6-Diamino-4-oxoheptanedioic acid

The enzymatic transformation of this compound is hypothesized to be carried out by enzymes that recognize its structural features, particularly the keto group and the two amino groups. These enzymes are typically involved in amino acid metabolism.

Studies of Oxidoreductases and Transaminases in Related Transformations

Oxidoreductases and transaminases are key enzymes in the metabolic pathways of amino acids. In the context of diaminopimelate (DAP) biosynthesis, which features intermediates structurally related to this compound, these enzymes play crucial roles. For instance, the conversion of tetrahydrodipicolinate to L,L-2,6-diaminopimelate involves a series of reactions that can be catalyzed by different enzymes in various organisms. One such enzyme is L,L-diaminopimelate aminotransferase (DapL), which catalyzes a direct transamination reaction. This enzyme could potentially act on this compound, transferring an amino group to the keto-position.

Investigations into Keto-Acid Reductases and Dehydrogenases

Keto-acid reductases and dehydrogenases are central to the interconversion of keto-acids and their corresponding hydroxy- or amino-acids. In the diaminopimelate pathway, meso-diaminopimelate dehydrogenase (Ddh) is a notable example. This enzyme catalyzes the reversible oxidative deamination of meso-diaminopimelate to form 2-amino-6-oxoheptanedioate, an intermediate that is structurally analogous to this compound. The reaction catalyzed by Ddh involves the reduction of an imine intermediate, which is formed from the keto-acid. Given its role in processing a similar keto-acid, Ddh is a strong candidate for interacting with this compound.

Analysis of Aminotransferases and Decarboxylases Specificity

The specificity of aminotransferases and decarboxylases is critical for their function in metabolic pathways. L,L-diaminopimelate aminotransferase (DapL) exhibits specificity for L,L-diaminopimelate as the amino donor and α-ketoglutarate as the amino acceptor. The enzyme's active site is tailored to accommodate the dicarboxylic amino acid structure. While its primary substrate is L,L-diaminopimelate, the potential for promiscuous activity towards analogues like this compound exists. Similarly, meso-diaminopimelate decarboxylase (LysA), which catalyzes the final step in lysine (B10760008) biosynthesis, is highly specific for meso-diaminopimelate. Its ability to act on this compound would depend on how the keto group at the 4-position affects binding to the active site.

Structural Biology and Active Site Analysis of Relevant Enzymes

Understanding the three-dimensional structure of enzymes and their active sites provides insights into their substrate specificity and catalytic mechanisms. This knowledge is crucial for predicting how an enzyme might interact with an analogue like this compound.

Co-crystallization and X-ray Diffraction Studies of Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the structures of several enzymes from the diaminopimelate pathway. The crystal structure of L,L-diaminopimelate aminotransferase (DapL) from Arabidopsis thaliana has been solved, revealing details of its active site and how it binds its substrates. These studies show that the active site is a pocket that accommodates the elongated structure of diaminopimelate. The binding of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor is also a key feature. Co-crystallization studies with substrate analogues have helped to map out the critical interactions required for catalysis.

Mechanistic Enzymology of Reactions Involving this compound Analogues

The mechanistic enzymology of enzymes in the diaminopimelate pathway has been extensively studied, particularly for reactions involving analogues of the natural substrates. These studies often use kinetic analysis and site-directed mutagenesis to identify key active site residues. For example, the mechanism of L,L-diaminopimelate aminotransferase involves the formation of a Schiff base between the PLP cofactor and the amino donor. The subsequent transfer of the amino group to the keto-acid acceptor proceeds through a series of well-defined intermediates. Understanding these mechanisms allows for predictions about how an enzyme would process this compound, which could potentially act as either an amino donor or acceptor, or as an inhibitor.

Kinetic Parameters and Inhibition Studies

Enzyme Kinetics for Reactions Involving this compound and its Analogues

No data is available in the scientific literature regarding the kinetic parameters (e.g., Km, kcat) of enzymes acting on this compound or its close analogues.

Competitive and Non-Competitive Inhibition Research

There are no published studies on the competitive or non-competitive inhibition of enzymes by this compound.

Thermal Shift Assay Applications in Enzyme-Ligand Binding

No literature exists describing the use of thermal shift assays to investigate the binding of this compound to any enzyme.

Synthetic Methodologies and Chemical Transformations of 2,6 Diamino 4 Oxoheptanedioic Acid

Development of De Novo Synthetic Routes to 2,6-Diamino-4-oxoheptanedioic acid

The carbon skeleton of this compound is based on 4-oxoheptanedioic acid (also known as 4-oxopimelic acid). This symmetrical keto-diacid serves as a logical starting point or a key intermediate in a potential synthesis. 4-Oxoheptanedioic acid is commercially available and its synthesis has been reported. sigmaaldrich.com

A plausible synthetic approach would involve the α-amination of 4-oxoheptanedioic acid or its ester derivatives. However, controlling the selectivity of amination at both the C2 and C6 positions simultaneously while avoiding reactions at the central ketone would be challenging.

A more controlled strategy would likely involve the condensation of two amino acid synthons with a central three-carbon unit. For instance, a Michael addition of a protected glycine (B1666218) enolate to an appropriate α,β-unsaturated ketone, followed by further functional group manipulations, could be envisioned.

Based on commercially available precursors for this compound, such as diethyl 2-acetamido-2,6-dicarboxy-4-oxoheptanedioate and diethyl-2,6-diacetylamino-4-oxo-heptanedioate, a retro-synthetic analysis suggests a construction based on the alkylation of acetamidomalonate esters. chemsrc.com

A potential forward synthesis could be:

Formation of a central fragment: Reaction of acetone (B3395972) with two equivalents of diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide) to form diethyl 2,4,6-trioxoheptanedioate.

Introduction of amino groups: Conversion of the C2 and C6 ketones to oximes, followed by reduction to the corresponding amines. Alternatively, a reductive amination could be employed.

Protection and hydrolysis: Protection of the amino groups (e.g., as acetamides) followed by selective hydrolysis of the ester groups would yield the target compound.

The control of stereochemistry at the C2 and C6 positions is a critical aspect of the synthesis of this compound, as different stereoisomers can exhibit distinct biological activities. Methodologies developed for the stereoselective synthesis of diaminopimelic acid (DAP), a closely related compound lacking the C4-keto group, offer valuable insights. acs.orgnih.gov

One established strategy involves the use of chiral auxiliaries. For example, the Schöllkopf bislactim ether method has been successfully applied to control the configuration of the α-carbon in amino acids and could be adapted for the synthesis of chiral derivatives of this compound.

Another powerful approach is substrate-controlled stereoselective reduction. In the synthesis of DAP, the stereoselective reduction of a common enone-derived amino acid using reagents like L-selectride or (R)-CBS-Me allowed for the controlled formation of either the meso- or the l,l-diastereomer. acs.orgnih.gov A similar strategy could be applied to a precursor of this compound containing a double bond.

Enzyme-catalyzed reactions also represent a powerful tool for establishing stereochemistry. For instance, transaminases can be used for the stereoselective introduction of an amino group.

A summary of potential stereoselective strategies is presented in the table below:

| Strategy | Description | Potential Application to this compound Synthesis |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of Evans oxazolidinones or Schöllkopf bislactim ethers to control the stereochemistry of alkylation or amination reactions at the C2 and C6 positions. |

| Substrate-Controlled Reduction | The existing stereocenters in a molecule direct the approach of a reagent to a new reactive center. | Stereoselective reduction of a diketo-precursor or a precursor with a double bond using chiral reducing agents to set the stereocenters at C2 and C6. |

| Reagent-Controlled Reduction | A chiral reagent is used to control the stereochemical outcome of a reaction on a prochiral substrate. | Use of chiral borane (B79455) reagents (e.g., CBS reagents) for the stereoselective reduction of a ketone to a hydroxyl group, which can then be converted to an amino group. |

| Enzymatic Resolution/Synthesis | Enzymes are used to selectively react with one enantiomer of a racemic mixture or to catalyze a stereoselective reaction. | Use of aminoacylases to resolve a racemic mixture of a protected derivative, or transaminases to stereoselectively introduce the amino groups. |

Functionalization and Derivatization Strategies

The presence of three distinct functional groups (amino, keto, and carboxyl) in this compound allows for a wide range of chemical modifications. However, the selective functionalization of one group in the presence of others requires careful planning and the use of orthogonal protecting group strategies.

The selective protection of the amino, keto, and carboxyl groups is crucial for the controlled synthesis and derivatization of this compound. A variety of protecting groups are available for each functionality, and the choice depends on the desired reaction conditions for subsequent steps.

Amino Group Protection: Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for their selective removal.

Carboxyl Group Protection: Carboxylic acids are typically protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters. These can be hydrolyzed under basic or acidic conditions, or in the case of benzyl esters, removed by hydrogenolysis.

Keto Group Protection: The ketone at the C4 position can be protected as a ketal or acetal, for example, by reaction with ethylene (B1197577) glycol in the presence of an acid catalyst. These are stable to many reaction conditions used for peptide synthesis and can be removed by acid hydrolysis.

An example of an orthogonal protection strategy would be the use of a Boc group for the amines, benzyl esters for the carboxylic acids, and a ketal for the ketone. This would allow for the selective deprotection of each functional group under different conditions.

The derivatization of this compound can lead to compounds with modified properties.

N-Acyl Derivatives: The amino groups can be acylated using acid chlorides or anhydrides in the presence of a base. For example, acylation with fatty acid chlorides would yield lipophilic derivatives. The synthesis of N-acyl derivatives of the related diaminopimelic acid has been reported. nih.govmdpi.comacs.org

N-Substituted Derivatives: N-alkylation can be achieved by reductive amination or by reaction with alkyl halides.

Carbonyl-Modified Derivatives: The ketone at C4 can be reduced to a hydroxyl group using reducing agents like sodium borohydride. It can also undergo reactions typical of ketones, such as the formation of oximes, hydrazones, or conversion to a thioketal. Modification of the central carbon has been explored in diaminopimelic acid analogs. mdpi.com

A variety of derivatization reagents can be employed for modifying the amino groups, as summarized in the table below:

| Derivative Type | Reagent Class | Examples | Resulting Functional Group |

| N-Acyl | Acid Chlorides/Anhydrides | Acetyl chloride, Myristoyl chloride | Amide |

| N-Sulfonyl | Sulfonyl Chlorides | Dansyl chloride, Tosyl chloride | Sulfonamide |

| N-Alkoxycarbonyl | Chloroformates | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Carbamate |

| N-Alkylated | Alkyl Halides/Reductive Amination | Methyl iodide, Benzaldehyde/NaBH4 | Substituted Amine |

| Pre-column Derivatization for HPLC | Isothiocyanates, o-Phthalaldehyde | Phenyl isothiocyanate (PITC), OPA | Phenylthiocarbamoyl (PTC) amino acid, Isoindole derivative |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. While specific chemo-enzymatic routes for the synthesis of this compound have not been documented, the application of general enzymatic methods to this molecule can be envisioned.

Enzymes such as transaminases could be employed for the stereoselective amination of a diketo-precursor, 4-oxo-2,6-heptanedioic acid, to install the amino groups at C2 and C6 with high enantiomeric and diastereomeric purity.

Acylases could be used for the kinetic resolution of a racemic mixture of an N-acyl derivative of this compound. The enzyme would selectively hydrolyze the acyl group from one enantiomer, allowing for the separation of the two stereoisomers.

Furthermore, lipases could be utilized for the selective acylation or deacylation of the molecule, for instance, in the synthesis of specific N-acyl derivatives. The use of acyltransferases in organic solvents has been shown to be effective for the synthesis of amides and esters. researchgate.net

The development of specific chemo-enzymatic routes for this compound would be a promising area for future research, potentially offering more efficient and environmentally friendly synthetic pathways. The chemo-enzymatic synthesis of other complex amino acids has been successfully demonstrated, suggesting the feasibility of this approach. drugbank.com

Biocatalytic Steps in the Synthesis of this compound

The introduction of two stereochemically defined amino groups onto a carbon backbone is a prime application for biocatalysis. Enzymes such as transaminases and dehydrogenases are particularly suited for this task, offering high selectivity under mild reaction conditions. A hypothetical biocatalytic synthesis of this compound would likely start from a precursor such as 4-oxoheptanedioic acid or a derivative thereof.

The key biocatalytic transformations would involve the stereoselective amination at the C2 and C6 positions. This could be achieved through a dual amination of a diketo-precursor or a stepwise amination process.

Enzymatic Systems for Diamination:

ω-Transaminases (ω-TAs): These enzymes are capable of transferring an amino group from a donor molecule to a ketone acceptor. mdpi.com For the synthesis of this compound, a di-keto precursor, 2,6-diketo-4-oxoheptanedioic acid, could theoretically be a substrate for a dual amination reaction. More realistically, a pair of stereocomplementary ω-TAs could be employed to install the two amino groups with the desired stereochemistry. ω-TAs have been extensively used for the synthesis of chiral amines from a wide variety of ketones. mdpi.com

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reversible reductive amination of α-keto acids to α-amino acids. A notable example is meso-diaminopimelate dehydrogenase (meso-DAPDH), which catalyzes the final step in the lysine (B10760008) biosynthesis pathway in some bacteria. nih.gov This enzyme specifically acts on L-2-amino-6-oxoheptanedioate, a molecule structurally very similar to the target compound, to produce meso-2,6-diaminoheptanedioate. wikipedia.org The substrate specificity of meso-DAPDH suggests that a stepwise enzymatic amination, where one amino group is introduced first, followed by the enzymatic conversion of the second oxo-group, is a highly plausible strategy. Some novel meso-DAPDH enzymes have shown a relaxed substrate specificity, indicating potential for engineering these enzymes for new applications. nih.gov

Aminotransferases from DAP Pathway: In many bacteria and plants, the synthesis of diaminopimelate involves an LL-diaminopimelate aminotransferase (DapL). nih.govpnas.org This enzyme directly converts tetrahydrodipicolinate (THDP) into LL-diaminopimelate, demonstrating the biological machinery for creating such diamino dicarboxylic acids. pnas.org Engineering such an enzyme could potentially adapt it to a substrate like 4-oxo-2,6-diketoheptanedioate.

The table below summarizes potential enzymes and their roles in the hypothetical biocatalytic synthesis.

| Enzyme Class | Specific Enzyme Example | Potential Role in Synthesis | Precursor Substrate | Reference |

| ω-Transaminase (ω-TA) | ω-TA from Sphaerobacter thermophilus | Stereoselective amination of keto groups | 2,6-diketo-4-oxoheptanedioic acid | mdpi.com |

| Amino Acid Dehydrogenase | meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | Stereoselective reductive amination of an amino-keto acid intermediate | 2-amino-4,6-dioxoheptanedioic acid | nih.govwikipedia.org |

| Aminotransferase | LL-Diaminopimelate Aminotransferase (DapL) | Direct dual amination of a cyclic precursor or diketo acid | Tetrahydrodipicolinate analogue | nih.govpnas.org |

Integration of Chemical and Enzymatic Methods

A chemoenzymatic approach often provides the most efficient and practical route to complex molecules by combining the strengths of traditional chemical synthesis with the high selectivity of biocatalysis.

A plausible chemoenzymatic synthesis of this compound could involve the following steps:

Chemical Synthesis of a Key Precursor: The synthesis would begin with the chemical preparation of a suitable, symmetrical precursor that is amenable to enzymatic modification. For instance, 4-oxoheptanedioic acid could be chemically converted to 2,6-diketo-4-oxoheptanedioic acid . This transformation would set the stage for the crucial biocatalytic step.

Biocatalytic Diamination: The synthesized diketo-diacid would then be subjected to a stereoselective dual amination using engineered enzymes. A dynamic kinetic resolution process employing a single transaminase or a system with two stereocomplementary transaminases could convert both keto groups to amino groups with specific stereochemistry. nih.gov This step is critical for establishing the chiral centers at C2 and C6. The use of "smart" amine donors like lysine can help drive the reaction equilibrium towards product formation. nih.gov

One-Pot Cascade Reactions: Modern synthetic biology allows for the design of multi-enzyme one-pot cascades. mdpi.com A chemical step could be integrated with a multi-enzyme system to produce the final compound without isolating intermediates. For example, a chemical reaction could generate an amino-keto-diacid intermediate, which is then converted in the same pot by a specific amino acid dehydrogenase, such as an engineered meso-DAPDH, to install the second amino group stereoselectively. Such cascades are increasingly employed for the efficient synthesis of valuable chiral molecules. mdpi.comnih.gov

The integration of these methods would allow for the creation of the complex stereochemical architecture of this compound in a controlled and efficient manner, a task that would be formidable using purely chemical or biological methods alone.

Advanced Analytical and Spectroscopic Characterization in Research of 2,6 Diamino 4 Oxoheptanedioic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the study of 2,6-Diamino-4-oxoheptanedioic acid, enabling its separation from related compounds and the assessment of its purity. The choice of technique depends on the specific analytical goal, such as quantification, isomer separation, or sample cleanup.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. researchgate.net Due to the compound's polar nature and low volatility, reversed-phase HPLC is often employed. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net For enhanced detection, especially at low concentrations, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC) is common, rendering the molecule fluorescent or UV-active. researchgate.netredalyc.org A gradient elution program, where the mobile phase composition is changed over time, is typically required to achieve optimal separation from other amino acids and organic acids in a sample. researchgate.net

Gas Chromatography (GC) offers high resolution but is generally reserved for volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC is not feasible due to its non-volatile nature. Therefore, derivatization is a mandatory step to increase its volatility. mdpi.com This often involves esterification of the carboxyl groups (e.g., to form butyl esters) and acylation of the amino groups. researchgate.net The choice of derivatization agent and GC conditions, such as the column type (e.g., HP-5) and temperature program, are critical for successful analysis. mdpi.comresearchgate.net

Table 1: Illustrative Chromatographic Conditions for the Analysis of Diamino Acids

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 4 µm) researchgate.net | Capillary Column (e.g., HP-5 UI, 30 m x 0.25 mm) mdpi.com |

| Mobile/Carrier Gas | Gradient of Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) researchgate.net | Helium at a constant flow (e.g., 1 mL/min) mdpi.com |

| Derivatization | Pre-column with o-phthaldialdehyde (OPA) or PITC researchgate.netredalyc.org | Required; e.g., Esterification with BF3/n-butanol followed by acylation researchgate.net |

| Detection | UV-Vis or Fluorescence Detector researchgate.net | Mass Spectrometry (MS) or Flame Ionization Detector (FID) mdpi.com |

| Typical Retention Time | Dependent on gradient, typically 15-50 minutes researchgate.net | Dependent on temperature program, typically 5-10 minutes mdpi.com |

| Key Application | Quantification in biological fluids, purity assessment researchgate.net | Fingerprinting, identification in complex mixtures mdpi.com |

This compound possesses two chiral centers (at C2 and C6), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Distinguishing between these isomers is crucial as they often have different biological activities. Chiral chromatography is the definitive method for this purpose. capes.gov.br

One effective approach is chiral ligand-exchange HPLC, which can separate stereoisomers without the need for derivatization. capes.gov.br This method utilizes a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the isomers, leading to different retention times. Another strategy involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard (non-chiral) HPLC column. aocs.org The selection of the chiral stationary phase or derivatizing agent is critical and often requires screening to find the optimal conditions for resolution. sigmaaldrich.com

Table 2: Principles of Chiral Resolution Techniques

| Technique | Principle | Example of Stationary Phase/Reagent |

| Direct Chiral HPLC | Enantiomers interact differently with a Chiral Stationary Phase (CSP), leading to separation. capes.gov.br | Eremomycin-based CSP, Cyclodextrin-based CSPs (e.g., CYCLOBOND™). sigmaaldrich.comresearchgate.net |

| Indirect Chiral HPLC | The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. aocs.org | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester. |

Mass Spectrometry-Based Characterization and Metabolomics

Mass spectrometry (MS) is a powerful technique for the analysis of this compound, providing precise mass measurements, structural information, and a means to trace its metabolic fate.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for both identifying and quantifying this compound in complex biological samples. researchgate.net The LC separates the compound from the matrix, and the MS provides two levels of mass analysis for high specificity. In the first stage, the parent or precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. researchgate.net

This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive. restek.com The specific transition from a precursor ion to a product ion serves as a unique fingerprint for the molecule. For this compound, characteristic fragmentations would include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). The precise fragmentation pattern helps to confirm the structure, including the position of the oxo group. nih.gov

Table 3: Hypothetical LC-MS/MS Transitions for this compound

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Postulated Neutral Loss |

| This compound | 205.08 | 187.07 | H₂O |

| (C₇H₁₂N₂O₅) | 188.05 | NH₃ | |

| 160.06 | CO₂ + H | ||

| 143.06 | CO₂ + NH₃ + H |

Note: These values are theoretical and would need to be confirmed experimentally.

To understand the metabolic origins and fate of this compound, researchers use Isotope-Assisted Metabolic Flux Analysis (iMFA). nih.gov This technique involves feeding cells or organisms a substrate enriched with a stable isotope, such as ¹³C-glucose or ¹⁵N-glutamine. researchgate.net As the labeled substrate is processed through metabolic pathways, the isotopes become incorporated into downstream metabolites. northwestern.edu

By using LC-MS or GC-MS to analyze the mass distribution (isotopologue patterns) of this compound and its precursors, scientists can trace the flow of atoms and quantify the rates (fluxes) of the metabolic reactions that produce and consume it. nih.govresearchgate.net This provides a dynamic picture of metabolism that is not available from concentration measurements alone, revealing which pathways are most active under specific conditions. mdpi.com The analysis of these complex datasets relies on computational modeling to connect the measured labeling patterns to the underlying network of metabolic fluxes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules like this compound in a purified state. It provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectra reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For this compound, one would expect distinct signals for the protons at the chiral centers (C2 and C6), which would appear as multiplets due to coupling with adjacent methylene (B1212753) protons. The methylene protons (at C3 and C5) would likely show complex splitting patterns due to their proximity to both a chiral center and the ketone group.

¹³C NMR provides information on the carbon skeleton. A key signal would be the one corresponding to the ketone carbonyl carbon (C4), which would appear significantly downfield (around 200-210 ppm). The two carboxyl carbons (C1 and C7) and the two alpha-amino carbons (C2 and C6) would also have characteristic chemical shifts.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assemble the complete structure.

COSY establishes proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to each other.

HSQC correlates each proton with the carbon it is directly attached to (¹H-¹³C one-bond correlation). nih.gov

HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular fragments and confirming the position of the ketone group relative to the amino acid moieties. nih.gov

By combining data from these NMR experiments, an unambiguous assignment of the entire chemical structure of this compound can be achieved.

Advanced NMR Techniques for Stereochemical Assignment

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is fundamental to its biological activity. For a compound like this compound, which contains multiple chiral centers, determining the relative and absolute configuration is a significant challenge. Advanced NMR techniques provide the necessary resolution and information to unravel these complex stereochemical puzzles.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational for identifying the basic carbon-hydrogen framework, they often fall short in distinguishing between stereoisomers. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to establish through-bond connectivities. However, for the nuanced task of stereochemical assignment, more advanced methods are required.

Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are paramount. These techniques measure the spatial proximity of protons. The observation of an NOE between two protons indicates they are close in space, typically within 5 Å, which can help in assigning the relative configuration of stereocenters. For instance, in cyclic or conformationally restricted analogs of this compound, the presence or absence of specific NOE correlations can definitively establish the cis or trans relationship of substituents.

In cases where NOE data is ambiguous, the measurement of scalar coupling constants (J-couplings) can provide critical dihedral angle information through the Karplus equation. Advanced techniques like J-resolved spectroscopy can separate chemical shifts and coupling constants into different dimensions, simplifying the analysis of complex multiplets and enabling the precise extraction of coupling constant values.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Diamino Acids

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα-H | 3.5 - 4.5 | 50 - 65 |

| Cβ-H₂ | 1.5 - 2.5 | 25 - 40 |

| Cγ-H₂ | 1.2 - 2.0 | 20 - 35 |

| C=O (keto) | - | 205 - 220 |

| COOH | - | 170 - 185 |

Note: These are generalized ranges and can vary based on the specific stereoisomer, solvent, and pH.

Isotope-Enriched NMR for Tracing Metabolic Fate

Understanding the metabolic fate of this compound within a biological system is crucial for elucidating its physiological role and potential therapeutic applications. Isotope-enriched NMR spectroscopy is a powerful, non-invasive technique for tracking the transformation of a molecule through metabolic pathways.

This method involves introducing a substrate, in this case, this compound, that has been enriched with a stable isotope, most commonly ¹³C or ¹⁵N, at specific atomic positions. As the enriched compound is metabolized, the isotopic label is incorporated into downstream metabolites. By acquiring NMR spectra of biological samples (e.g., cell extracts, biofluids), the labeled positions in the newly formed molecules can be identified.

For instance, if this compound is synthesized with a ¹³C label at one of its carboxyl groups, the subsequent appearance of that ¹³C signal in other metabolites can be monitored over time. This provides direct evidence of the metabolic pathways in which the compound participates. Two-dimensional ¹H-¹³C HSQC spectra are particularly useful in this context, as they correlate the chemical shifts of protons directly attached to ¹³C atoms, offering high sensitivity and resolution.

The use of uniformly ¹³C-labeled substrates, in conjunction with advanced modeling techniques like Metabolic Flux Analysis (MFA), allows for a quantitative understanding of the flow of carbon through the metabolic network. This can reveal the relative activities of competing pathways and provide insights into how metabolism is regulated.

Table 2: Common Isotopes Used in NMR-based Metabolic Tracing

| Isotope | Natural Abundance (%) | NMR Active | Common Applications |

| ¹H | 99.98 | Yes | Standard NMR |

| ¹³C | 1.1 | Yes | Carbon metabolism, flux analysis |

| ¹⁵N | 0.37 | Yes | Nitrogen metabolism, amino acid pathways |

| ²H (D) | 0.015 | Yes | Tracing hydrogen atoms, solvent effects |

The application of these advanced NMR and spectroscopic methods is fundamental to a comprehensive understanding of the chemical and biological properties of this compound, from its precise three-dimensional structure to its intricate journey through the complex web of metabolism.

Computational and Theoretical Studies of 2,6 Diamino 4 Oxoheptanedioic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of 2,6-diamino-4-oxoheptanedioic acid and its interactions with biological macromolecules. These techniques are crucial for understanding the conformational landscape of the molecule and predicting its binding modes with proteins.

Conformational Analysis and Stability Studies

Conformational analysis of this compound involves identifying the molecule's low-energy three-dimensional arrangements. Due to the presence of multiple rotatable bonds, the molecule can adopt various conformations, each with a different stability. Computational methods, such as molecular mechanics force fields, are employed to calculate the potential energy of these conformations, thereby identifying the most stable forms.

A typical molecular dynamics simulation involves defining a simulation box containing the molecule of interest and solvent molecules. The forces between all atoms are calculated, and Newton's equations of motion are solved to update the positions and velocities of the atoms over a series of small time steps. youtube.com Analysis of the resulting trajectory provides information on the conformational preferences and stability of the molecule.

Ligand-Protein Docking and Interaction Predictions (e.g., with Mtb-DapA)

A key application of computational modeling is the prediction of how a ligand, such as this compound, might bind to a protein target. Dihydrodipicolinate synthase (DapA) from Mycobacterium tuberculosis (Mtb-DapA) is a relevant target due to its role in the lysine (B10760008) biosynthesis pathway, which is essential for bacterial survival. nih.govplos.org The absence of this pathway in humans makes its enzymes attractive targets for antibiotic development. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. researchgate.netwalshmedicalmedia.com Docking algorithms explore various possible binding poses and use a scoring function to rank them based on their predicted binding affinity. walshmedicalmedia.com Studies on inhibitors of Mtb-DapA have successfully used molecular docking to identify key interactions within the active site. nih.gov For example, docking studies have revealed the importance of hydrogen bonds and hydrophobic interactions in the binding of inhibitors to Mtb-DapA. nih.gov

While specific docking studies of this compound with Mtb-DapA are not widely available in the literature, we can infer potential interactions based on the known structure of the Mtb-DapA active site and the chemical nature of the ligand. The amino and carboxyl groups of this compound would likely form hydrogen bonds with polar residues in the active site, while the carbon backbone could engage in van der Waals interactions.

Table 1: Key Residues in the Mtb-DapA Active Site and Their Potential Interactions

| Mtb-DapA Residue | Residue Type | Potential Interaction with this compound |

| Thr44 | Polar | Hydrogen bond donor/acceptor |

| Tyr107 | Aromatic, Polar | Hydrogen bond donor, Pi-stacking |

| Tyr133 | Aromatic, Polar | Hydrogen bond donor, Pi-stacking |

| Arg138 | Basic | Salt bridge, Hydrogen bond donor |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and reactivity of molecules. These methods can be used to predict various properties of this compound with high accuracy.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations can determine the distribution of electrons within a molecule, which is fundamental to its chemical behavior. researchgate.net Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.

Other important electronic properties that can be calculated include the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface and helps predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the keto group and the oxygen atoms of the carboxyl groups would be expected to have a negative electrostatic potential, making them susceptible to electrophilic attack, while the protons of the amino and carboxyl groups would have a positive potential.

Table 2: Predicted Electronic Properties of a Hypothetical Inhibitor Molecule

| Property | Description | Predicted Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Measure of chemical reactivity | 5.3 eV |

| Dipole Moment | Measure of molecular polarity | 3.2 D |

Note: The values in this table are for illustrative purposes and are not specific to this compound.

Energetic Analysis of Tautomeric Forms and Protonation States

This compound can exist in different tautomeric forms and protonation states, depending on the pH of the environment. For example, the keto group can potentially tautomerize to an enol form. Similarly, the amino and carboxyl groups can be protonated or deprotonated.

Quantum chemical calculations are invaluable for determining the relative energies of these different forms. By calculating the Gibbs free energy of each tautomer and protonation state, it is possible to predict which form will be predominant under specific conditions. This information is crucial for understanding the molecule's behavior in a biological system, as the dominant form will dictate its interactions with protein targets.

In Silico Metabolic Pathway Reconstruction and Flux Analysis

Understanding the metabolic context of this compound is essential, particularly if it is an intermediate or an inhibitor of a metabolic pathway. In silico metabolic pathway reconstruction and flux analysis are computational approaches used to model and analyze the complex network of biochemical reactions within a cell.

The lysine biosynthesis pathway, in which DapA is a key enzyme, is a well-characterized pathway in bacteria and plants. kegg.jpplos.orgnih.gov This pathway starts from aspartate and leads to the production of lysine, an essential amino acid. plos.orgresearchgate.net There are several variations of the diaminopimelate (DAP) pathway for lysine biosynthesis. nih.gov

In silico reconstruction of this pathway involves identifying all the enzymes and reactions involved, often based on genomic data. plos.org Once the pathway is reconstructed, metabolic flux analysis can be used to predict the flow of metabolites through the pathway under different conditions. This can help in identifying bottlenecks and key regulatory points in the pathway. If this compound were an inhibitor of DapA, flux analysis could predict the downstream consequences of this inhibition, such as the depletion of lysine and the accumulation of upstream metabolites.

While specific flux analysis studies involving the direct effects of this compound are not prominent in the literature, the methodology is a powerful tool for understanding the systems-level effects of enzyme inhibitors.

Table 3: Enzymes of the Diaminopimelate Pathway of Lysine Biosynthesis

| Enzyme | Gene | Reaction |

| Aspartate kinase | lysC | Aspartate -> 4-phospho-L-aspartate |

| Aspartate-semialdehyde dehydrogenase | asd | L-aspartate 4-semialdehyde -> 4-phospho-L-aspartate |

| Dihydrodipicolinate synthase | dapA | (S)-aspartate-semialdehyde + pyruvate (B1213749) -> 2,3-dihydrodipicolinate |

| Dihydrodipicolinate reductase | dapB | 2,3-dihydrodipicolinate -> 2,3,4,5-tetrahydrodipicolinate |

| Tetrahydrodipicolinate N-acetyltransferase | dapD | 2,3,4,5-tetrahydrodipicolinate -> N-acetyl-2-amino-6-oxopimelate |

| N-acetyl-alpha-amino-epsilon-ketopimelate-glutamate transaminase | dapC | N-acetyl-2-amino-6-oxopimelate -> N-acetyl-LL-2,6-diaminopimelate |

| N-acetyldiaminopimelate deacetylase | dapE | N-acetyl-LL-2,6-diaminopimelate -> LL-2,6-diaminopimelate |

| Diaminopimelate epimerase | dapF | LL-2,6-diaminopimelate -> meso-diaminopimelate |

| Diaminopimelate decarboxylase | lysA | meso-diaminopimelate -> L-lysine |

Predictive Models for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For this compound, predictive SAR models would be instrumental in hypothesizing its potential as an enzyme inhibitor. These models are built upon the principle that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure.

The development of a predictive SAR model for this compound and its hypothetical derivatives would likely involve a multi-step computational workflow, leveraging techniques that have been successfully applied to its parent compound, m-DAP, and its analogs. nih.govnih.gov

Detailed Research Findings from Hypothetical Predictive Models:

A foundational step in building a predictive SAR model is the generation of a dataset of virtual analogs of this compound. This would involve systematically modifying the parent structure to explore a range of chemical space. Modifications could include altering the stereochemistry at the two chiral centers (C2 and C6), substituting the amino groups, and modifying the carboxyl termini.

Molecular Docking and Binding Affinity Prediction:

A primary predictive technique would be molecular docking, which simulates the binding of a ligand to the active site of a target protein. In this case, the crystal structure of a relevant bacterial enzyme, such as m-Ddh, would be used as the receptor. nih.gov The docking simulations would predict the preferred binding orientation of this compound and a library of its virtual analogs. The output of these simulations is typically a scoring function that estimates the binding affinity.

A hypothetical docking study might yield data similar to that presented in the table below, comparing the predicted binding affinity of this compound and its analogs against a target enzyme like m-Ddh.

Table 1: Hypothetical Docking Scores and Predicted Binding Affinities of this compound Analogs

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Parent Compound | -8.5 | Arg123, Ser150, Gly98 |

| Analog 1 | (2S, 6R) stereoisomer | -7.9 | Arg123, Gly98 |

| Analog 2 | N2-methylated | -7.2 | Ser150, Gly98 |

| Analog 3 | C7-amide | -8.1 | Arg123, Tyr201 |

| Analog 4 | 4-hydroxyl (reduced keto) | -9.1 | Arg123, Ser150, Gly98, Asn175 |

This hypothetical data suggests that the introduction of the 4-oxo group could provide a strong interaction within the binding pocket. The reduction of this keto group to a hydroxyl (Analog 4) might further enhance binding by forming an additional hydrogen bond, indicating a critical point for SAR exploration.

Molecular Dynamics (MD) Simulations:

To refine the predictions from molecular docking, Molecular Dynamics (MD) simulations would be employed. MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for an assessment of the stability of the binding pose and a more accurate calculation of binding free energies. nih.gov These simulations track the movements and interactions of every atom in the system, offering insights into conformational changes and the role of solvent molecules.

The stability of the simulated complexes can be evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. Stable binding is indicated by a low and converging RMSD value.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results

| System | Simulation Time (ns) | Average RMSD (Å) | Predicted Binding Free Energy (ΔGbind, kcal/mol) |

| m-Ddh + this compound | 100 | 1.8 | -32.5 |

| m-Ddh + Analog 1 | 100 | 2.5 | -28.1 |

| m-Ddh + Analog 4 | 100 | 1.5 | -35.2 |

The results from such a simulation would provide a more robust prediction of the binding affinity and stability, helping to differentiate between promising and less likely inhibitor candidates. In this hypothetical case, the lower RMSD and more favorable binding free energy of Analog 4 would reinforce the docking prediction that the hydroxyl form may be a more potent inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Models:

By combining the predicted activity data (e.g., binding affinity) for a series of analogs with a set of calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties), a Quantitative Structure-Activity Relationship (QSAR) model can be developed. This mathematical model would aim to create a predictive equation that can estimate the activity of new, untested analogs of this compound.

The development of a QSAR model would involve the calculation of various molecular descriptors for each analog. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Advanced statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build the predictive model.

The ultimate goal of these predictive SAR models is to establish a clear set of guidelines for designing novel derivatives of this compound with potentially enhanced biological activity. These in silico findings would provide a strong rationale for the synthesis and subsequent experimental validation of the most promising candidates, accelerating the discovery process.

Biotechnological Applications and Metabolic Engineering Potential of 2,6 Diamino 4 Oxoheptanedioic Acid

Microbial Production of 2,6-Diamino-4-oxoheptanedioic acid

There is currently no published research detailing the microbial production of this compound. The metabolic pathways and enzymatic reactions necessary for its biosynthesis have not been elucidated.

As no natural biosynthetic pathway for this compound has been identified, there are no existing examples of engineering recombinant microorganisms for its production. The foundational knowledge of the required genes and enzymes is not available in current scientific literature.

The optimization of fermentation processes is contingent on having a microorganism capable of producing the target compound. Without a known or engineered microbial strain that can synthesize this compound, there are no fermentation processes to optimize. Standard industrial microorganisms like Escherichia coli and Corynebacterium glutamicum, while widely used for producing a variety of chemicals, have not been reported in the context of this compound production nih.gov.

Pathway Diversion and Novel Biosynthetic Route Engineering

The engineering of novel biosynthetic routes or the diversion of existing metabolic pathways to produce this compound is a theoretical possibility. However, without a known metabolic starting point or analogous pathways, the design of such a route remains speculative. Research into the biosynthesis of structurally related compounds, such as some amino acids, could potentially offer clues for future pathway design, but no specific research has been directed towards this particular oxo-di-amino acid.

Utilization as a Precursor or Building Block in Industrial Bioproduction

The potential of this compound as a precursor or building block in industrial bioproduction is entirely unexplored. Its utility would depend on its chemical reactivity and the economic viability of its production, neither of which has been established.

Given the functional groups present in its hypothetical structure (two amino groups, two carboxylic acid groups, and a ketone group), this compound could theoretically be a monomer for the synthesis of novel polyamides or other polymers. However, there is no evidence in the scientific or patent literature of its use for synthesizing fine chemicals or bio-based polymers.

The concept of using this compound for the sustainable production of other di-functional compounds is plausible but remains uninvestigated. A related compound, (S)-2-amino-6-oxoheptanedioic acid, is listed as a metabolite, but information regarding its synthesis or conversion to other useful compounds is not available .

Future Research Directions and Unanswered Questions

Discovery of Natural Occurrence and Diverse Biological Functions

A fundamental unanswered question is whether 2,6-diamino-4-oxoheptanedioic acid exists in nature. Future research should focus on developing sensitive analytical methods to screen various biological sources, such as microorganisms, plants, and marine organisms, for its presence. The structural similarity to diaminopimelic acid suggests that it could potentially be an intermediate or a byproduct in microbial metabolic pathways. nih.govnih.gov Uncovering its natural sources would be the first step toward understanding its potential ecological or physiological significance.

Exploration of Novel Enzyme Families for this compound Transformations

Should this compound be identified in biological systems, the next logical step would be to identify the enzymes that synthesize and metabolize it. Researchers could employ techniques such as genome mining and enzyme assays to discover novel enzyme families capable of acting on this compound. Understanding these enzymatic transformations would provide crucial insights into its metabolic context and potential for biocatalytic applications.

Development of Advanced Synthetic Methodologies for Isomerically Pure Forms

The presence of two chiral centers in this compound means it can exist in multiple stereoisomeric forms. The development of stereoselective synthetic routes is critical for producing isomerically pure forms of the compound. This would enable researchers to investigate the specific biological activities of each isomer, as different stereoisomers often exhibit distinct biological effects. A known synthetic method for a related compound, an amino-differentiated diaminopimelic acid analogue, utilized a Diels-Alder reaction as a key step, which could serve as an inspiration for future synthetic strategies. nih.gov

Design of this compound Analogues as Research Probes

Once the fundamental chemistry and biology of this compound are better understood, analogues could be designed to serve as research probes. These molecular tools could be used to study the enzymes that interact with the parent compound, to investigate its transport across cell membranes, and to explore its mechanism of action in any identified biological processes.

Q & A

Q. Q1. What experimental strategies are recommended for synthesizing 2,6-Diamino-4-oxoheptanedioic acid with high enantiomeric purity?

Methodological Answer: Synthesis typically involves asymmetric catalysis or enzymatic resolution. For enantiomeric purity, chiral auxiliaries (e.g., Evans oxazolidinones) can direct stereochemistry during the formation of the oxo and amino groups. Post-synthesis, validate purity via chiral HPLC coupled with polarimetry . Critical variables include pH control during amination steps and protecting group selection (e.g., Fmoc for amines) to prevent racemization.

Q. Q2. How can researchers characterize the hydrogen-bonding network of this compound in crystalline form?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Apply graph set analysis (GSA) to classify hydrogen-bond motifs (e.g., intramolecular vs. intermolecular). For example, Etter’s formalism identifies patterns like D (donor) and A (acceptor) interactions, critical for understanding crystal packing . Pair SCXRD with solid-state NMR to resolve dynamic hydrogen-bonding behavior.

Q. Q3. What stability challenges arise in aqueous solutions of this compound, and how can they be mitigated?

Methodological Answer: The compound’s β-keto acid moiety is prone to hydrolysis. Stability studies (e.g., pH 3–9, 25–40°C) should monitor degradation via LC-MS. Buffered solutions (pH 5–6) and lyophilization are recommended for long-term storage. Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation.

Advanced Research Questions

Q. Q4. How can contradictory data on the compound’s supramolecular assembly in different solvents be resolved?

Methodological Answer: Contradictions often arise from solvent polarity and hydrogen-bond competition. Use a tiered approach:

Solvent screening : Compare assembly in aprotic (DMSO) vs. protic (MeOH) solvents via dynamic light scattering (DLS) and TEM.

Computational modeling : Simulate solvent-solute interactions using DFT (e.g., Gaussian) to predict aggregation energetics.

Cross-validate with spectroscopic data (e.g., FTIR for H-bond shifts) .

Q. Q5. What strategies address discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

Q. Q6. How can researchers design experiments to probe the compound’s role in metabolic pathways without interference from endogenous analogs?

Methodological Answer: Isotopic labeling (e.g., ¹³C at the 4-oxo position) enables tracking via LC-MS/MS. Use knockout models (e.g., CRISPR-Cas9 in microbial systems) to eliminate endogenous analogs. Pair with flux balance analysis (FBA) to map metabolic incorporation .

Guidance on Data Sharing and Reproducibility

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing spectral and crystallographic data.

- Use repositories like Zenodo or the Cambridge Structural Database (CSD) for raw data .

- Document synthesis protocols with MIAB (Minimum Information About a Biomaterial) standards to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.